molecular formula C27H25NO3 B13371354 3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B13371354
M. Wt: 411.5 g/mol
InChI Key: DLEHXFUEAUQZQV-UHFFFAOYSA-N
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Description

3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that combines elements of naphthalene, phenylpropyl, and indole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole core, followed by the introduction of the naphthalene and phenylpropyl groups through a series of coupling reactions. Specific reagents and catalysts, such as palladium or copper complexes, are often used to facilitate these transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the ketone would produce an alcohol.

Scientific Research Applications

3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
  • 3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-(4-phenylbutyl)-1,3-dihydro-2H-indol-2-one

Uniqueness

The uniqueness of 3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one lies in its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H25NO3

Molecular Weight

411.5 g/mol

IUPAC Name

3-hydroxy-3-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-1-(3-phenylpropyl)indol-2-one

InChI

InChI=1S/C27H25NO3/c29-25-21-13-5-4-12-20(21)16-17-23(25)27(31)22-14-6-7-15-24(22)28(26(27)30)18-8-11-19-9-2-1-3-10-19/h1-7,9-10,12-15,23,31H,8,11,16-18H2

InChI Key

DLEHXFUEAUQZQV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1C3(C4=CC=CC=C4N(C3=O)CCCC5=CC=CC=C5)O

Origin of Product

United States

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